molecular formula C17H18Cl3NO B1670477 Diclofensine hydrochloride CAS No. 34041-84-4

Diclofensine hydrochloride

Cat. No.: B1670477
CAS No.: 34041-84-4
M. Wt: 358.7 g/mol
InChI Key: PEHOXCSPLOXNOK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Diclofensine hydrochloride primarily targets the dopamine transporter (DAT) , norepinephrine transporter (NET) , and serotonin transporter (SERT) . These transporters play a crucial role in the reuptake of neurotransmitters dopamine, norepinephrine, and serotonin, respectively, from the synaptic cleft back into the presynaptic neuron, thus terminating the signal transmission .

Mode of Action

This compound acts as a triple monoamine reuptake inhibitor . It inhibits the reuptake of dopamine, norepinephrine, and serotonin by blocking their respective transporters . This results in an increased concentration of these neurotransmitters in the synaptic cleft, thereby prolonging their action and enhancing neurotransmission .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the monoaminergic system , which includes the dopaminergic, noradrenergic, and serotonergic pathways . By inhibiting the reuptake of dopamine, norepinephrine, and serotonin, this compound enhances the signaling in these pathways . The downstream effects include increased neurotransmission, which can lead to various physiological effects such as mood elevation, increased alertness, and decreased appetite .

Pharmacokinetics

As a rule, the bioavailability of a drug can be influenced by factors such as its formulation, route of administration, and the patient’s physiological condition

Result of Action

The molecular effect of this compound is the inhibition of monoamine transporters, leading to increased levels of dopamine, norepinephrine, and serotonin in the synaptic cleft . On a cellular level, this results in enhanced neurotransmission in the dopaminergic, noradrenergic, and serotonergic pathways . The overall effect of this compound is stimulatory, and it has potential applications as an antidepressant .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a drug . For instance, exposure to certain environmental chemicals can alter the metabolism of drugs, potentially affecting their efficacy and safety . .

Chemical Reactions Analysis

Ro 8-4650 hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while substitution reactions can yield a variety of substituted isoquinoline derivatives .

Scientific Research Applications

Ro 8-4650 hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Ro 8-4650 hydrochloride is similar to other monoamine reuptake inhibitors, such as nomifensine and amitriptyline. it differs in its potency and selectivity for different monoamine transporters. For example, Ro 8-4650 hydrochloride has higher potency for dopamine reuptake inhibition compared to nomifensine . This unique profile makes it a valuable tool for studying the role of monoamine reuptake in various physiological and pathological processes.

Similar Compounds

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO.ClH/c1-20-9-12-7-13(21-2)4-5-14(12)15(10-20)11-3-6-16(18)17(19)8-11;/h3-8,15H,9-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHOXCSPLOXNOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2=C(C1)C=C(C=C2)OC)C3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67165-56-4 (Parent)
Record name Diclofensine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079234325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID301000351
Record name 4-(3,4-Dichlorophenyl)-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301000351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34041-84-4, 79234-32-5
Record name Diclofensine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034041844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diclofensine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079234325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(3,4-Dichlorophenyl)-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301000351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DICLOFENSINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U71XY6JQK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The free base prepared from 5.20 g. of rac.-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-7-methoxyisoquinoline hydrochloride is stirred at room temperature with 75 ml. of methanol and 3.8 ml. of 35% formaldehyde solution for 2 hours and thereupon hydrogenated over 2 g. of Raney nickel. After filtering off, evaporation, acidification with ethanolic hydrogen chloride, crystallization and recrystallization from methanol-ether, there is obtained rac.-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-7-methoxy-2-methylisoquinoline hydrochloride, m.p. 273°-275°.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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